1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole can be synthesized through various methods. One efficient approach involves the use of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method involves a three-component reaction of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes . Another method utilizes visible-light-mediated one-pot synthesis in aqueous ethanol, which is a metal-free photochemical approach .
Industrial Production Methods: Industrial production methods for this compound typically focus on optimizing yield and reducing environmental impact. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is becoming increasingly popular .
Chemical Reactions Analysis
Types of Reactions: 1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings .
Scientific Research Applications
1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole can be compared with other similar compounds, such as 1H,3H-thiazolo[3,4-a]benzimidazole and 1H,3H-oxazolo[3,4-a]benzimidazole. While these compounds share a similar fused ring system, this compound is unique due to its specific substitution pattern and biological activities .
Comparison with Similar Compounds
- 1H,3H-thiazolo[3,4-a]benzimidazole
- 1H,3H-oxazolo[3,4-a]benzimidazole
- 1H,3H-thiazolo[3,4-a]benzothiazole
Properties
CAS No. |
38242-42-1 |
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Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1,4-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-5,10H,6H2 |
InChI Key |
ITFRUQJFZYEHIB-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CC=CC=C3NC2=CS1 |
Origin of Product |
United States |
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